molecular formula C17H11N3O2S B2950013 N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide CAS No. 863588-70-9

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Cat. No.: B2950013
CAS No.: 863588-70-9
M. Wt: 321.35
InChI Key: LAUHYJXIRLADBR-UHFFFAOYSA-N
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Description

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core. The thiazolo[5,4-b]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable target for drug development .

Biochemical Analysis

Biochemical Properties

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect cell signaling pathways and metabolic processes . Additionally, this compound binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival . By modulating this pathway, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can induce apoptosis in cancer cells by disrupting their metabolic processes and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation . This inhibition can lead to reduced enzyme activity and subsequent changes in cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Chemical Reactions Analysis

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(14-4-2-10-22-14)19-12-7-5-11(6-8-12)16-20-13-3-1-9-18-17(13)23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHYJXIRLADBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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